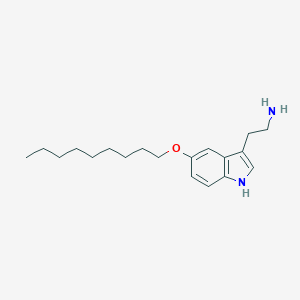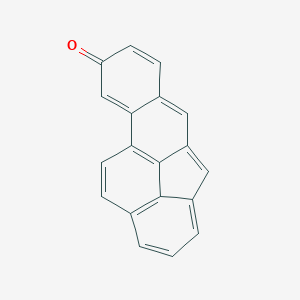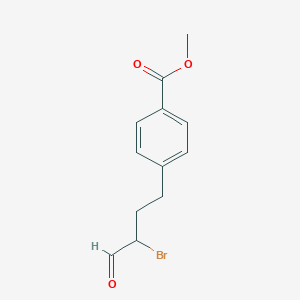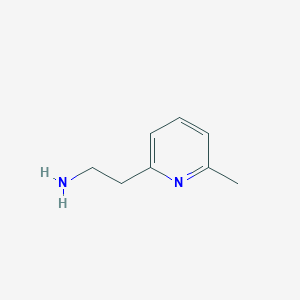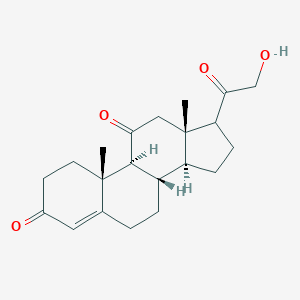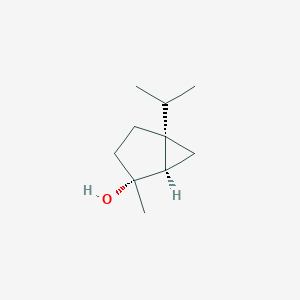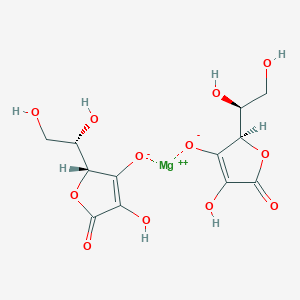
Ascorbato de Magnesio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium ascorbate is a compound formed by the combination of magnesium and ascorbic acid (vitamin C). It is a mineral ascorbate, which means it is a salt of ascorbic acid. This compound is known for its antioxidant properties and is commonly used as a dietary supplement to provide both magnesium and vitamin C. Magnesium ascorbate is preferred by individuals who have a sensitive stomach, as it is less acidic compared to ascorbic acid alone.
Aplicaciones Científicas De Investigación
Magnesium ascorbate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a stabilizer for certain compounds.
Biology: Magnesium ascorbate is studied for its role in cellular metabolism and its antioxidant properties, which help protect cells from oxidative stress.
Medicine: It is used in the treatment of vitamin C deficiency and as a supplement to support immune function, skin health, and overall well-being.
Industry: Magnesium ascorbate is used in the food and beverage industry as a preservative and in the cosmetic industry for its skin-protecting properties.
Mecanismo De Acción
Target of Action
Magnesium Ascorbate, also known as Ascorbic acid, magnesium salt, primarily targets enzymes and reactive oxygen species (ROS) in the body . Ascorbate serves as a cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases , which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Mode of Action
The compound’s interaction with its targets results in significant changes. At low concentrations, ascorbate can cause the reduction of reactive oxygen and facilitate activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . As an electron donor, ascorbate assists the iron-containing proteins and the iron transfer between various aqueous compartments .
Biochemical Pathways
Ascorbate is involved in numerous biochemical pathways. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species . Reduction of Fe(III) by ascorbate is important for cellular uptake of iron via DMT1 .
Pharmacokinetics
The pharmacokinetics of Magnesium Ascorbate is complex. The absorption, distribution, metabolism, and excretion of ascorbate in humans is highly complex and unlike that of most low molecular weight compounds . The precise calculation of dosing regimens in, for example, cancer and sepsis treatment is possible .
Result of Action
The molecular and cellular effects of Magnesium Ascorbate’s action are significant. Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of mature collagen and later, in the biosynthesis of hormones by the adrenal gland .
Action Environment
The effect of ascorbate on the local body environment highly depends on its local concentration . Environmental factors such as diet and lifestyle can influence the compound’s action, efficacy, and stability . For instance, taking magnesium supplements with food may reduce the risk of diarrhea .
Análisis Bioquímico
Biochemical Properties
Biochemically, Magnesium Ascorbate serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also acts as an antioxidant, effectively scavenging primary reactive oxygen species .
Cellular Effects
Magnesium Ascorbate has significant effects on various types of cells and cellular processes. It influences cell function by controlling gene expression, differentiation, and redox homeostasis . It also plays a role in cellular uptake of iron via DMT1 . Furthermore, it’s known to support immune systems and promote skin health .
Molecular Mechanism
The molecular mechanism of Magnesium Ascorbate involves its role as an electron donor, assisting iron-containing proteins and facilitating the transfer of iron between various aqueous compartments . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
Magnesium Ascorbate is involved in crucial metabolic processes. It plays a role in maintaining redox homeostasis in aqueous body compartments . It’s also involved in the formation of metabolic intermediates that modulate the activity of epigenetic regulators .
Transport and Distribution
The transport and distribution of Magnesium Ascorbate within cells and tissues involve effective and adjustable mechanisms responsible for ascorbate biodistribution . It can cross the lipid bilayer by unassisted diffusion, with active transport by well-characterized sodium vitamin C transporter (SVCT) membrane proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium ascorbate can be synthesized by reacting magnesium oxide or magnesium carbonate with ascorbic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of magnesium ascorbate and water.
Industrial Production Methods: In industrial settings, magnesium ascorbate is produced by dissolving ascorbic acid in water and then adding magnesium hydroxide or magnesium carbonate. The mixture is stirred until the reaction is complete, and the resulting solution is then filtered and dried to obtain magnesium ascorbate in powder form.
Types of Reactions:
Oxidation: Magnesium ascorbate can undergo oxidation to form dehydroascorbic acid. This reaction is facilitated by exposure to light, heat, and transition metal ions.
Reduction: Ascorbic acid, the active component of magnesium ascorbate, can act as a reducing agent, donating electrons to neutralize free radicals.
Substitution: Magnesium ascorbate can participate in substitution reactions where the ascorbate ion is replaced by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Light, heat, and transition metal ions.
Reduction: Free radicals and oxidizing agents.
Substitution: Various anions and suitable solvents.
Major Products Formed:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of oxidizing agents.
Substitution: New compounds with different anions replacing the ascorbate ion.
Comparación Con Compuestos Similares
Magnesium ascorbate is unique in that it provides both magnesium and vitamin C in a single compound. Similar compounds include:
Sodium ascorbate: A salt of ascorbic acid and sodium, used as a vitamin C supplement.
Calcium ascorbate: A salt of ascorbic acid and calcium, used to provide both calcium and vitamin C.
Potassium ascorbate: A salt of ascorbic acid and potassium, used as a vitamin C supplement.
Compared to these compounds, magnesium ascorbate is less acidic and gentler on the stomach, making it a preferred choice for individuals with sensitive digestive systems.
Propiedades
Número CAS |
15431-40-0 |
|---|---|
Fórmula molecular |
C12H14MgO12 |
Peso molecular |
374.54 g/mol |
Nombre IUPAC |
magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 |
Clave InChI |
AIOKQVJVNPDJKA-ZZMNMWMASA-L |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2] |
SMILES isomérico |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


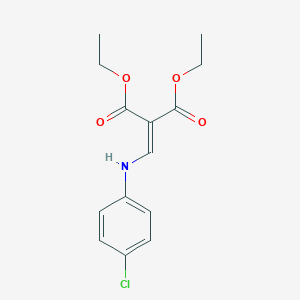
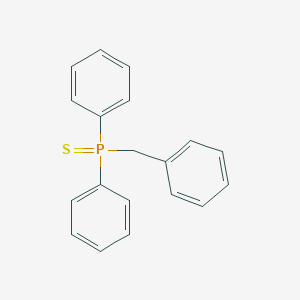
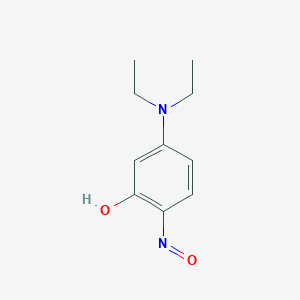
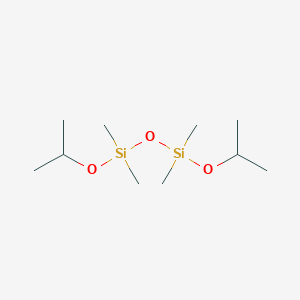
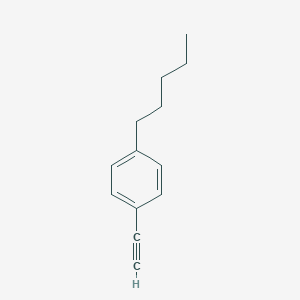
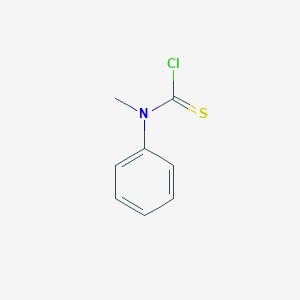
![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
